2-Sec-butylpyrazine

Description

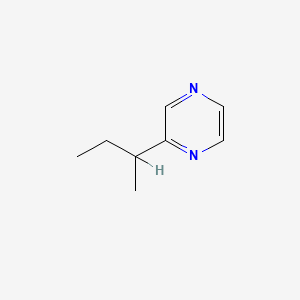

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFQZEXYZVZKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335935, DTXSID601311206 | |

| Record name | 2-Sec-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29460-93-3, 124070-52-6 | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29460-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sec-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Sec Butylpyrazine and Its Analogs

Chemical Synthesis Approaches for Pyrazine (B50134) Rings

The formation of the pyrazine core typically relies on condensation reactions, followed by various functionalization steps.

Condensation Reactions and Subsequent Alkylation/Methylation

A cornerstone of pyrazine synthesis involves the condensation of α-dicarbonyl compounds with 1,2-diamines nih.govunimas.my. Alternatively, α-amino ketones can undergo self-condensation or react with α-dicarbonyl compounds to form the pyrazine ring nih.govunimas.my. For the introduction of alkyl substituents like the sec-butyl group, post-condensation alkylation reactions are often employed. This typically involves deprotonating the pyrazine ring with a strong base, followed by reaction with an alkyl halide. While direct alkylation of the pyrazine ring itself can be challenging, methods involving activated pyrazine precursors or specific catalytic systems are also explored nih.govacs.org. For instance, manganese pincer complexes have been utilized for the dehydrogenative coupling of 2-amino-alcohols to form 2,5-disubstituted pyrazines, a method that can be adapted for various alkyl substituents nih.govacs.org.

Table 1: General Pyrazine Synthesis via Condensation and Alkylation

| Reaction Type | Key Reactants | Typical Conditions | Product Class | Notes |

| Condensation | α-Dicarbonyl + 1,2-Diamine | Refluxing solvent (e.g., ethanol, acetic acid) researchgate.net | Pyrazines | Standard method, yields vary (34-85%) researchgate.net. |

| Self-Condensation | α-Amino Ketone | Mild oxidation conditions | Dihydropyrazines | Followed by oxidation to pyrazines unimas.my. |

| Catalytic Dehydrogenative Coupling | 2-Amino-alcohols | Mn pincer complexes, heat (e.g., 150 °C) nih.govacs.org | 2,5-Disubstituted Pyrazines | Water and H₂ as byproducts; efficient for alkyl substituents. |

| Alkylation | Pyrazine precursor + Alkyl halide | Strong base (e.g., LDA), low temperature | Alkylpyrazines | Introduction of alkyl groups like sec-butyl. |

Synthesis of Substituted Pyrazine-2-carboxamides

Pyrazine-2-carboxamides are a class of compounds that have garnered attention for their biological activities mdpi.comgoogle.comgoogle.comresearchgate.net. Their synthesis often involves the functionalization of pre-formed pyrazine rings or cyclization reactions. One common approach is the condensation of α-amino amides with α-dicarbonyl compounds. Alternatively, pyrazine-2-carboxylic acids can be converted to their corresponding carboxamides through standard amidation procedures researchgate.netscialert.net. Research has focused on preparing various N-substituted 3-aminopyrazine-2-carboxamides, demonstrating the versatility of these synthetic routes mdpi.comresearchgate.net.

Table 2: Synthesis of Substituted Pyrazine-2-carboxamides

| Method | Reactants | Conditions | Yield Range | References |

| Aminodehalogenation | 3-Chloropyrazine-2-carboxamide (B1267238) + Amines (e.g., benzylamines) | Microwave irradiation (140 °C, 30 min, 120 W, MeOH, pyridine) mdpi.comresearchgate.net or conventional heating. | 50.0-95.8% | mdpi.comresearchgate.netresearchgate.net |

| Cyclocondensation | α-Amino amide + α-Dicarbonyl compound | Varied, often involves heating in a suitable solvent. | Varies | unimas.myresearchgate.net |

| Amidation of Carboxylic Acids | Pyrazine-2-carboxylic acid + Amine | Coupling reagents (e.g., DCC, EDC) or conversion to acid chloride followed by reaction with amine. | Varies | researchgate.netscialert.net |

| Condensation of 2-hydroxy-1,4-naphthoquinone | 2-hydroxy-1,4-naphthoquinone + Pyrazine-2-carboxamide | Reflux in CH₃OH for 6 h at 60°C scialert.net. | Not specified | scialert.net |

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods mdpi.comgoogle.comresearchgate.net. For the synthesis of pyrazine derivatives, including substituted pyrazine-2-carboxamides, microwave-assisted techniques have proven particularly effective. For example, aminodehalogenation reactions on 3-chloropyrazine-2-carboxamide using microwave irradiation have demonstrated significantly improved reaction rates and yields, reducing reaction times from hours to minutes mdpi.comresearchgate.net.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Aminodehalogenation

| Reaction Type | Conditions | Reaction Time | Yield Range |

| Conventional Heating | 110 °C, Toluene, 60 min, 1 eq. pyridine, 2 eq. amine | 60 min | 46.3-56.1% |

| Microwave-Assisted Synthesis | 140 °C, MeOH, 30 min, 120 W, overpressure, 1 eq. pyridine, 2 eq. amine | 30 min | 61.4-87.0% |

Oxidation Reactions for Pyrazine N-oxides

Pyrazine N-oxides are important intermediates that can be used to modify the electronic properties of the pyrazine ring, enabling further functionalization. The synthesis of pyrazine N-oxides is typically achieved through the oxidation of the parent pyrazine using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid vdoc.pub. This process selectively oxidizes one of the nitrogen atoms in the pyrazine ring.

Exploration of Structure-Activity Relationships (SAR) in Synthetic Derivatives

Structure-activity relationship (SAR) studies are vital for understanding how molecular modifications influence the properties of pyrazine derivatives, such as their sensory characteristics or biological activities. By systematically altering substituents, researchers can identify key structural features responsible for specific effects.

Impact of Alkylamide Length and Branching on Activity

Table 4: Influence of Alkyl Substituents on Pyrazine Aroma Profile

| Alkyl Group Type | Typical Aroma Notes | Potential Impact on Activity/Potency |

| Short Linear | Nutty, roasted, earthy | Moderate to high potency |

| Short Branched | Varied, can differ from linear counterparts | Potency depends on branching pattern |

| Long Linear | Can shift aroma profile, potentially less intense | Varies |

| Long Branched | Can be detrimental to potency or alter profile | Varies |

While specific SAR data for 2-sec-butylpyrazine (B46548) in terms of biological activity is not detailed in the provided snippets, its classification as an alkylpyrazine suggests that its sensory properties are governed by the sec-butyl substituent's size and branching. Related studies on pyrazine derivatives as flavorants highlight the importance of such structural features in determining aroma character and potency benchchem.comijournalse.org. For example, in medicinal chemistry applications, quantitative structure-activity relationship (QSAR) models for pyrazine derivatives have correlated inhibitory potency with descriptors like molar volume and specific atomic charges, indicating that steric and electronic factors of substituents are critical for biological activity nih.govresearchgate.netnih.gov.

Compound List:

this compound

Pyrazine

Pyrazine-2-carboxamide

3-Chloropyrazine-2-carboxamide

N-substituted 3-aminopyrazine-2-carboxamides

3-(Methylamino)pyrazine-2-carboxamide

3-(Cyclohexylamino)pyrazine-2-carboxamide

Alkylpyrazines

Pyrazine N-oxides

5-Chloropyrazinamide

Pyrazinoic acid (POA)

Imidazo[1,5-α]pyrazine derivatives

Oxazolo[3,4-a]pyrazine derivatives

2-Isoamyl-6-methylpyrazine

N-(2-methoxyphenyl)pyrazine-2-carboxamide

N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide

N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide

N-(1,4-dihydro-1,4-oxonaphthalen-3-yl)pyrazine-2-carboxamide

The Chemistry and Synthesis of this compound: A Focus on Advanced Methodologies and Biocatalysis

This compound is a volatile organic compound belonging to the pyrazine class, known for its significant contribution to the aroma profiles of various foods, particularly those undergoing thermal processing tugraz.atasm.org. Its characteristic flavor notes, often described as nutty or roasted, make it a valuable ingredient in the flavor and fragrance industry d-nb.infonaturalingredientsrd.eu. This article delves into advanced synthetic methodologies for this compound and its analogs, explores the role of hydrophobicity in its activity, and discusses chemoenzymatic and biocatalytic approaches for its enantioselective production.

Hydrophobicity As a Key Parameter in Activity

The physical and chemical properties of pyrazines, particularly their hydrophobicity, play a crucial role in their activity, especially concerning their sensory perception and potential biological interactions. Hydrophobicity is often quantified by the octanol-water partition coefficient (Log P), where a higher Log P value indicates greater hydrophobicity tugraz.atmdpi.comresearchgate.netresearchgate.net.

Studies on alkylpyrazines have suggested a correlation between hydrophobicity and antimicrobial activity. For example, compounds with higher Log P values tend to exhibit greater antimicrobial efficiency, likely due to their enhanced ability to penetrate cell membranes tugraz.atmdpi.com. This principle extends to flavor perception, where the interaction of pyrazines with olfactory receptors can be influenced by their lipophilicity researchgate.netacs.org.

Chemoenzymatic Synthesis and Biocatalysis for Enantioselective Production

The application of biocatalysis and chemoenzymatic approaches offers powerful tools for the synthesis of complex molecules, including chiral compounds, with high selectivity and under milder conditions nih.govuni-graz.atchemrxiv.orgsioc-journal.cnmdpi.comencyclopedia.pub. While 2-sec-butylpyrazine (B46548) itself is not inherently chiral at the pyrazine (B50134) ring, the sec-butyl group contains a chiral center. The development of enantioselective methods for producing chiral molecules is a significant area of research.

Enzymes like transaminases (ATAs) have been employed in chemoenzymatic synthesis for the preparation of substituted pyrazines. These enzymes can mediate key amination steps of ketone precursors, leading to α-amino ketones that subsequently undergo oxidative dimerization to form pyrazines d-nb.infoscispace.com. This approach allows for regioselective synthesis, which is particularly beneficial for creating non-symmetric pyrazines d-nb.info.

While specific biocatalytic routes for the enantioselective production of this compound are not extensively detailed in the provided search results, the broader field of biocatalysis for asymmetric synthesis is rapidly advancing nih.govchemrxiv.orgsioc-journal.cnmdpi.comencyclopedia.pubnih.govrsc.org. Techniques such as kinetic resolution, desymmetrization, and the use of engineered enzymes are being explored to achieve high enantiomeric purity in various chemical classes nih.govchemrxiv.orgmdpi.comnih.gov. The principles applied in the biocatalytic synthesis of other chiral compounds, such as alkaloids or fluorides, could potentially be adapted for the stereoselective synthesis of chiral alkylpyrazines or their precursors if specific enantiomers of this compound were required for particular applications. For example, ene reductases have been used for the enantioselective reduction of α-fluoroenones to produce chiral alkyl fluorides chemrxiv.org.

Biological and Physiological Roles of 2 Sec Butylpyrazine

Microbial Interactions and Activities

Role in Mycotoxin Production and Fungal Metabolism (e.g., Aspergillus flavus)

Research into the role of pyrazines, including alkylpyrazines like 2-sec-butylpyrazine (B46548), in fungal metabolism is an emerging area. While direct links between this compound and specific mycotoxin production by Aspergillus flavus are not extensively detailed in readily available literature, pyrazines are known to be produced by various microorganisms, including fungi, and can influence microbial growth and metabolism. Some studies suggest that volatile organic compounds (VOCs) produced by fungi can play roles in inter-species communication or environmental sensing, potentially impacting metabolic pathways, including those related to secondary metabolite production such as mycotoxins. However, specific mechanisms or direct roles of this compound in the biosynthesis or regulation of mycotoxins in Aspergillus flavus require further dedicated investigation.

Metabolic Studies and Exhaled Volatile Organic Compounds (VOCs)

This compound has been identified as a volatile organic compound (VOC) present in biological samples, including exhaled breath and serum, in certain clinical contexts. Its presence can serve as a potential biomarker for specific physiological or pathological states. Studies utilizing gas chromatography-mass spectrometry (GC-MS) have detected alkylpyrazines, including compounds structurally related to this compound, in the breath of individuals. These findings suggest that metabolic processes within the human body can produce or modify such compounds, leading to their release into the bloodstream and subsequent excretion via the lungs. The detection of this compound in these matrices indicates its involvement in endogenous metabolism or as a product of microbial activity within the host.

While specific pathway enrichment analyses directly implicating this compound in human metabolism are not widely published, the general study of VOCs in breath and serum aims to link these compounds to metabolic pathways. Pathway enrichment analysis is a computational method used to identify biological pathways that are significantly over-represented in a set of genes or metabolites. If this compound is detected as a metabolite or a marker of a particular condition, further analysis could involve mapping its potential metabolic origin or fate. This could involve identifying precursor molecules or downstream products and determining if these are associated with known metabolic pathways, such as those involved in amino acid metabolism or lipid oxidation, which can generate volatile compounds. Such analyses help in understanding the physiological relevance of detected VOCs.

Physiological Activities in Plants

Volatile organic compounds (VOCs), including pyrazines, can act as signaling molecules or elicitors in plant systems, influencing various physiological processes. In plant cell and tissue cultures, exogenous application of certain VOCs has been shown to stimulate the production of secondary metabolites. While specific studies detailing this compound's role as an elicitor in plant in vitro cultures are limited, the broader class of pyrazines has been investigated for their potential to modulate plant defense responses and secondary metabolism. These compounds might trigger signaling cascades that lead to the upregulation of genes involved in the biosynthesis of compounds like phenolics, terpenoids, or alkaloids, which are crucial for plant defense and adaptation.

Research has explored the interaction of various volatile compounds with plant photosynthetic machinery. Some alkylpyrazines have been reported to affect photosynthetic processes. Specifically, studies have indicated that certain pyrazines can interfere with the electron transport chain in photosynthesis. This interference can lead to a reduction in the efficiency of light energy conversion and ATP production. The mechanism often involves binding to specific sites within the photosystems or electron carriers, thereby disrupting the flow of electrons. Such inhibition can manifest as decreased photosynthetic rates and can be a factor in plant stress responses or interactions with environmental volatile compounds.

Perception and Sensory Impact of 2 Sec Butylpyrazine in Research

Olfactory Perception and Threshold Studies

Understanding how 2-sec-butylpyrazine (B46548) is detected and described by the human olfactory system is crucial for its application and analysis in food science.

This compound is consistently described by a range of descriptors, often associated with earthy and green notes. Research has characterized its aroma profile across different concentrations and media.

| Descriptor | Concentration/Medium | Reference(s) |

| Green | 0.10% in dipropylene glycol (DPG) | thegoodscentscompany.com |

| Pea | 0.10% in DPG | thegoodscentscompany.com |

| Galbanum | 0.10% in DPG | thegoodscentscompany.com |

| Bell Pepper | 0.10% in DPG | thegoodscentscompany.com |

| Musty | 0.10% in DPG | thegoodscentscompany.com |

| Vegetative | 1.00% | chemicalbook.com, thegoodscentscompany.com |

| Nutty | 1.00% | chemicalbook.com, thegoodscentscompany.com |

| Peppery | 1.00% | chemicalbook.com, thegoodscentscompany.com |

| Potato-like | 1.00% | chemicalbook.com, thegoodscentscompany.com |

| Earthy | General association | mdpi.com, uminho.pt |

| Rooty | General association | oup.com |

| Spicy | General association | researchgate.net |

| Vegetable | General association | thegoodscentscompany.com, core.ac.uk, uminho.pt |

| Leafy | General association | mdpi.com |

| Asparagus-like | General association | core.ac.uk, uminho.pt |

| Cucumber | General association | mdpi.com |

These descriptors highlight the compound's contribution to characteristic aromas found in vegetables like peas and bell peppers, as well as earthy and rooty notes thegoodscentscompany.comchemicalbook.comuminho.ptoup.comresearchgate.netcore.ac.ukmdpi.comresearchgate.netresearchgate.net.

The potency of this compound is underscored by its extremely low sensory detection thresholds, meaning it can be perceived at very minute concentrations.

| Compound Name | Odor Threshold (Water) | Odor Threshold (Other Media) | Reference(s) |

| 2-Methoxy-3-sec-butylpyrazine | 0.001 ppb | 0.19 ng/g (carrot) | chemicalbook.com, oup.com |

| 2-Methoxy-3-sec-butylpyrazine | ~ ng/L range | - | core.ac.uk, uminho.pt, winetocellar.co.nz |

Thresholds in water are reported as low as 0.001 parts per billion (ppb) chemicalbook.com. In a carrot matrix, the threshold was determined to be 0.19 nanograms per gram (ng/g) oup.com. Methoxypyrazines, including this compound, are generally found to have very low perception thresholds in wine, often in the nanogram per liter (ng/L) range uminho.ptcore.ac.ukwinetocellar.co.nz.

Sensory Interactions and Modulations

This compound does not exist in isolation within food matrices; its sensory impact is often modulated by its interactions with other volatile compounds.

In certain contexts, this compound and related methoxypyrazines can exhibit suppressive effects on other aroma compounds. For instance, isobutylmethoxypyrazine (IBMP), a closely related compound, has been shown to suppress tropical attributes associated with volatile thiols like 3-mercaptohexan-1-ol (3MH) core.ac.uk. Similarly, IBMP has been observed to suppress green attributes when present with other compounds mdpi.com. These interactions suggest that the perceived intensity and character of other aroma compounds can be diminished in the presence of methoxypyrazines.

Influence of External Factors on Aroma Perception

Furthermore, the stability and perception of aroma compounds like pyrazines in products such as coffee are influenced by various external factors. These include the physical form of the product (e.g., grains versus powder), the type of packaging used, and environmental conditions such as temperature, humidity, light exposure, and the presence of oxygen nih.gov. While direct research on how these factors specifically alter the perception of this compound's characteristic "earthy" aroma is not extensively documented, it is understood that such variables can impact the volatility and subsequent sensory experience of pyrazines in general nih.govevitachem.com.

Table 1: Influence of Serving Temperature on Volatile Release in Coffee

| Temperature Range | Volatile Compound Classes Affected | Observed Impact on Aroma Perception |

| 31-44°C | Various volatiles | Associated with 'sour', 'tobacco', and 'sweet' flavor notes. |

| ≥50°C | Aliphatic ketones, alkylpyrazines, furans, pyridines | Increased release, contributing to stronger 'overall intensity' and 'roasted' notes. |

Consumer Perception and Preference Studies in Research Contexts

Consumer perception and preference studies aim to understand how individuals evaluate and choose food products based on their sensory attributes. Research often reveals that while aroma is a critical component of flavor, other sensory aspects like appearance, taste, and mouthfeel can sometimes be more dominant in distinguishing products or influencing preference researchgate.netresearchgate.net. For instance, in studies involving bean sauces, appearance attributes such as color and texture were found to be more distinguishable than aroma, flavor, and after-taste, with preference being significantly influenced by factors like brown color and negatively impacted by lumpiness researchgate.netresearchgate.net.

Table 2: Factors Influencing Consumer Preference in Food Studies

| Sensory Attribute | Influence on Preference | Notes |

| Appearance | Positive (e.g., brown color) | More distinguishable than aroma; lumpiness negatively affects preference. |

| Appearance | Negative (e.g., lumpiness) | More distinguishable than aroma; lumpiness negatively affects preference. |

| Taste | Distinguishable | More distinguishable than aroma. |

| Mouth-feel | Distinguishable | More distinguishable than aroma. |

| Aroma | Less distinguishable | Less distinguishable than appearance, taste, and mouth-feel. |

| Flavor | Less distinguishable | Less distinguishable than appearance, taste, and mouth-feel. |

| After-taste | Less distinguishable | Less distinguishable than appearance, taste, and mouth-feel. |

Q & A

Q. What are the standard methodologies for synthesizing 2-sec-butylpyrazine in laboratory settings?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, similar pyrazine derivatives are synthesized using benzoic acid derivatives as starting materials, followed by bromination and esterification steps under controlled conditions (e.g., solvent selection, temperature, and catalyst use). Reaction optimization may require testing variables like molar ratios of reagents (e.g., 1.5:1 for bromine to benzoic acid derivatives) and reaction times (e.g., 12–24 hours) . Purification via column chromatography or distillation is critical to achieve ≥97% purity, as noted in safety data sheets .

Q. What analytical techniques are recommended for characterizing this compound's purity and structure?

Common methods include:

- Gas Chromatography (GC) paired with mass spectrometry (MS) to confirm molecular weight (136.1943 g/mol) and detect impurities .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve structural features like the methoxy and sec-butyl substituents .

- Infrared Spectroscopy (IR) to identify functional groups (e.g., C-N stretches at ~1,250 cm⁻¹ and aromatic C-H bends) .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

Key precautions include:

- Using fume hoods to avoid inhalation of vapors or aerosols .

- Wearing nitrile gloves and safety goggles to prevent skin/eye contact (GHS hazard code H302) .

- Storing the compound in sealed containers in dry, ventilated areas to minimize oxidation or degradation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in pharmacological studies?

Substituting the methoxy or sec-butyl groups with electron-withdrawing/donating moieties (e.g., nitro or hydroxyl groups) can alter electronic properties and binding affinity. For example, piperazine derivatives with nitropyridine substituents show improved antimicrobial activity due to increased electrophilicity . Computational modeling (e.g., DFT calculations) can predict optimal substituent positions for target interactions .

Q. What strategies address contradictory data in toxicity profiles of this compound across literature sources?

Discrepancies in toxicity classifications (e.g., OSHA HCS vs. supplier SDS) require cross-referencing multiple datasets:

- Validate LD₅₀ values using in vitro assays (e.g., cytotoxicity tests on human cell lines).

- Compare environmental persistence data from NIST or PubChem with experimental results .

- Replicate conflicting studies under standardized conditions (e.g., OECD guidelines) to isolate variables like solvent choice or impurity levels .

Q. What experimental designs are optimal for studying this compound's role in flavor or fragrance chemistry?

- Gas Chromatography-Olfactometry (GC-O) to identify odor-active compounds at trace concentrations (e.g., thresholds in parts per billion).

- Sensory panels with double-blind protocols to assess perceived aroma profiles (e.g., earthy vs. nutty notes) .

- Stability assays under varying pH and temperature conditions to simulate food/beverage matrices .

Methodological Notes

- Synthesis Optimization : Use design-of-experiment (DoE) software to statistically optimize reaction parameters (e.g., Response Surface Methodology) .

- Data Validation : Cross-check spectral data (NMR, IR) against NIST or PubChem reference libraries to confirm structural assignments .

- Ethical Compliance : Adhere to guidelines prohibiting in vivo use of non-FDA-approved compounds, as emphasized in regulatory documents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.